molecular formula C20H21N3O2S B2567807 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923480-41-5

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2567807
CAS No.: 923480-41-5
M. Wt: 367.47
InChI Key: SJBKOXBLGRXVKD-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole core, a privileged structure in anticancer agent design due to its ability to serve as a bioisostere for carboxylic acids and amides, which can enhance pharmacokinetic properties . This compound is part of a class of molecules created through pharmacophore hybridization, a strategy that links distinct molecular fragments to produce novel bioactive agents with potential multi-target activities . Main Applications & Research Value: The primary research application of this compound is in the investigation and development of new therapeutic agents. Its structure incorporates key motifs found in molecules studied for their activity against challenging diseases. Specifically, hybrid molecules containing 1,3,4-oxadiazole scaffolds are leading objects in modern anticancer agent design and are being evaluated in clinical trials for various targets . Furthermore, 5-methyl-1,3,4-oxadiazol-2-yl compounds have been identified for their potential in treating neurodegenerative conditions such as Alzheimer's disease, progressive supranuclear palsy, and mild cognitive impairment . Researchers can utilize this compound as a chemical tool to study cellular signaling pathways or as a lead compound for optimizing new inhibitors. Handling & Safety: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, human or veterinary use, or personal consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS), wear appropriate personal protective equipment (PPE), and employ all necessary safety precautions.

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(2)16-10-8-15(9-11-16)12-18(24)21-20-23-22-19(25-20)13-26-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKOXBLGRXVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents such as phosphorus oxychloride or thionyl chloride.

    Thioether Formation: The next step involves the introduction of the phenylthio group. This is typically achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide or sulfonate ester.

    Acetamide Formation: The final step involves the coupling of the oxadiazole derivative with 4-isopropylphenylacetic acid or its derivatives under amide bond-forming conditions. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, sulfonate esters, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in anticancer research. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines. These studies suggest that the oxadiazole moiety contributes to the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study investigating the anticancer properties of oxadiazole derivatives found that certain modifications led to enhanced activity against human cancer cell lines such as OVCAR-8 and NCI-H40. The compound's structural features, including the isopropyl and phenylthio groups, are believed to play a crucial role in its bioactivity .

Anti-inflammatory Properties

Oxadiazole derivatives have also been explored for their anti-inflammatory effects. The compound's ability to inhibit key inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

Case Study: In Silico Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound to various targets involved in inflammation. Molecular docking simulations indicated that it could effectively inhibit 5-lipoxygenase (5-LOX), an enzyme critical in the inflammatory response .

Antimicrobial Activity

Research indicates that oxadiazole compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics. The presence of sulfur in the structure may enhance its interaction with microbial targets.

Case Study: Antimicrobial Screening

A screening assay demonstrated that related oxadiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the oxadiazole core can tailor antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenylthio group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents at Oxadiazole Position 5 Acetamide-Linked Group Melting Point (°C) Biological Activity Reference
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2-Acetamidophenoxy)methyl Benzothiazol-2-yl 189–194 Not explicitly reported
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Pyrazin-2-yl - Synthetic intermediate
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) 5-Bromobenzofuran-2-yl 4-Fluorophenyl - Tyrosinase inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl 3-Chlorophenyl - Antimicrobial, Laccase catalysis
Target Compound Phenylthio-methyl 4-Isopropylphenyl - Hypothesized anticancer/antimicrobial -

Key Observations:

  • Substituent Effects on Activity: The benzofuran-substituted analogues (e.g., 5d, 2a) demonstrate notable tyrosinase inhibition and antimicrobial activity, attributed to electron-withdrawing groups (e.g., bromo, chloro) enhancing target binding . In contrast, the target compound’s phenylthio-methyl group may favor redox-mediated interactions, though experimental validation is required. The benzothiazole-linked derivative () shares structural similarity but lacks the lipophilic 4-isopropylphenyl group, suggesting divergent pharmacokinetic profiles.
  • Physicochemical Properties:
    • Melting points for oxadiazole derivatives range widely (e.g., 96–212°C in ), influenced by substituent polarity. The target compound’s 4-isopropylphenyl group likely reduces crystallinity compared to polar groups like 4-fluorophenyl.
Analogues with Alternative Heterocyclic Cores

Table 2: Compounds with Non-Oxadiazole Cores

Compound Name Core Structure Key Substituents Activity Reference
2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide (5e) Thiazolidine-2,4-dione Furan-2-ylmethylene Anticancer (hyp.)
N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide Triazole-oxadiazole hybrid 4-Fluorophenyl, triazole COX-2 inhibition

Key Observations:

  • Hybrid structures (e.g., triazole-oxadiazole in ) combine multiple pharmacophores, enhancing target selectivity. The target compound’s simpler oxadiazole core may offer synthetic advantages.

Biological Activity

The compound 2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-isopropylphenyl group
  • An oxadiazole moiety
  • A phenylthio substituent

This unique combination may contribute to its biological efficacy by influencing interactions with various biological targets.

Research indicates that compounds containing an oxadiazole scaffold often exhibit multifaceted mechanisms of action. For instance, studies have shown that derivatives of oxadiazole can act as inhibitors of cholinesterases (AChE and BChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive functions .

1. Cholinesterase Inhibition

The compound has demonstrated significant inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). The IC50 values reported for related compounds suggest a strong affinity for these enzymes:

  • hAChE: IC50 = 0.907 ± 0.011 μM
  • hBChE: IC50 values vary, with some compounds showing moderate activity .

2. Neuroprotective Effects

In animal models, particularly those induced with scopolamine or amyloid-beta (Aβ), the compound exhibited neuroprotective effects. Behavioral assessments indicated improvements in cognition and memory functions. Biochemical analyses showed reduced levels of malondialdehyde (MDA) and increased antioxidant enzyme activities (e.g., superoxide dismutase, catalase) in treated rats .

3. Antioxidant Activity

The presence of the oxadiazole ring is associated with antioxidant properties, which may help mitigate oxidative stress in neuronal tissues. Enhanced levels of glutathione (GSH) were noted in the hippocampal homogenates of treated animals, indicating a protective effect against oxidative damage .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring significantly influence biological activity:

  • Substituents at the para position enhance AChE inhibition.
  • Electron-withdrawing groups (EWGs) improve binding affinity to cholinesterases compared to electron-donating groups (EDGs) .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Neurodegeneration: A study involving a series of oxadiazole derivatives showed that those with unsubstituted phenyl rings exhibited superior dual inhibition of hAChE and hBChE compared to their substituted counterparts .
  • Behavioral Assessments: In behavioral models for Alzheimer's disease, administration of compounds similar to this compound resulted in significant improvements in memory retention and cognitive function as assessed by maze tests and recognition tasks .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:

  • Step 1 : Condensation of thiosemicarbazide derivatives with substituted carboxylic acids to form the oxadiazole ring .
  • Step 2 : Alkylation or sulfhydryl substitution at the oxadiazole’s 2-position using 2-chloroacetamide derivatives. For example, reacting 5-((phenylthio)methyl)-1,3,4-oxadiazole-2-thiol with 2-(4-isopropylphenyl)acetyl chloride in acetone under reflux with K₂CO₃ as a base .
  • Optimization : Ultrasonic irradiation can reduce reaction times (e.g., from 8 h to 2 h) and improve yields compared to conventional heating . Solvent selection (e.g., dioxane for high-temperature stability) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for purity .

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • IR Spectroscopy : Key peaks include N-H stretching (~3240–3280 cm⁻¹), C=O (1670–1680 cm⁻¹), and C=N (1610–1620 cm⁻¹) .
  • ¹H/¹³C NMR : The acetamide’s NH proton appears as a singlet at δ 10.5–11.5 ppm. Aromatic protons from the isopropylphenyl group resonate at δ 7.2–7.6 ppm (doublets, J = 8 Hz), while oxadiazole-linked CH₂ groups show δ 4.1–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 438.15 for C₂₁H₂₃N₃O₂S₂) .

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and binding affinities?

  • DFT Studies : Using the B3LYP/6-31G(d) basis set, calculate HOMO-LUMO gaps to assess reactivity. For similar oxadiazole-acetamides, HOMO values ≈ −6.2 eV indicate nucleophilic sites, while LUMO ≈ −1.8 eV suggests electrophilic regions .
  • Molecular Electrostatic Potential (MESP) : Maps identify electron-rich regions (e.g., oxadiazole sulfur and acetamide oxygen) for potential hydrogen bonding with biological targets .
  • Docking Simulations : AutoDock Vina can model interactions with enzymes like lipoxygenase (LOX) or acetylcholinesterase (AChE). For example, phenylthio groups may bind to hydrophobic pockets via π-π stacking .

Advanced: How should researchers design experiments to evaluate antiproliferative activity, and what controls are essential?

  • Cell Lines : Use MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) with IC₅₀ determination via MTT assays .
  • Positive Controls : Include doxorubicin or cisplatin at 1–10 µM to validate assay sensitivity.
  • Mechanistic Studies :
    • Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptotic cells.
    • Cell Cycle Analysis : Flow cytometry to detect G1/S phase arrest, common in oxadiazole derivatives .
  • Data Interpretation : Compare dose-response curves (non-linear regression) and use ANOVA for statistical significance (p < 0.05).

Advanced: How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

  • Source Analysis : Check purity (>95% via HPLC) and stereochemical consistency (e.g., chiral centers in isopropyl groups) .
  • Experimental Variables :
    • Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
    • Assay Conditions : Standardize incubation times (48–72 h) and cell densities (5,000–10,000 cells/well).
  • SAR Studies : Modify substituents (e.g., replacing phenylthio with pyridinyl groups) to isolate key pharmacophores. For example, electron-withdrawing groups (Cl, NO₂) on the phenyl ring enhance LOX inhibition .

Advanced: What strategies are effective for improving metabolic stability and bioavailability?

  • Prodrug Design : Introduce ester or morpholine groups at the acetamide’s N-position to enhance solubility .
  • Microsomal Stability Assays : Incubate with liver microsomes (rat/human) and monitor degradation via LC-MS. CYP450 inhibitors (e.g., ketoconazole) can identify metabolic hotspots .
  • LogP Optimization : Aim for 2.5–3.5 (calculated via ChemDraw) to balance membrane permeability and aqueous solubility.

Advanced: How can researchers validate target engagement in enzyme inhibition studies?

  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, oxadiazole derivatives often show mixed inhibition against AChE with Kᵢ values ~0.8 µM .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and stoichiometry (n) to confirm direct interaction .
  • Mutagenesis Studies : Replace key residues (e.g., Ser203 in LOX) to validate binding pockets .

Advanced: What analytical challenges arise in characterizing byproducts, and how can they be mitigated?

  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate regioisomers. For example, oxadiazole ring-opening byproducts show distinct retention times (~12 min vs. 15 min for the target) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., CH₂ vs. NH orientations) with single-crystal structures .
  • TLC Monitoring : Employ silica gel 60 F₂₅₄ plates (ethyl acetate/hexane, 3:7) to track reaction progress and isolate intermediates .

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